Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused ring system containing both benzene and pyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and hydrazines can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophore structure.
Mechanism of Action
The biological activity of Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The compound may also induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-methyl-2-oxo-2H-chromene-3-carboxylate
- Ethyl 4-phenyl-2-oxo-2H-chromene-3-carboxylate
Comparison: Ethyl 4-ethyl-2-oxo-2H-chromene-3-carboxylate is unique due to its ethyl substitution at the 4-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays.
Properties
IUPAC Name |
ethyl 4-ethyl-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-9-10-7-5-6-8-11(10)18-14(16)12(9)13(15)17-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHFCBBWINQSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)OC2=CC=CC=C21)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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